Honyumine

Description

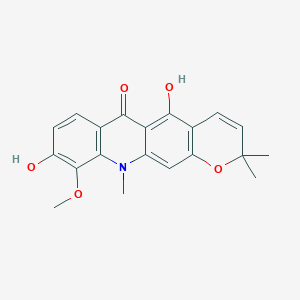

Structure

2D Structure

3D Structure

Properties

CAS No. |

100595-86-6 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |

InChI |

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3 |

InChI Key |

DCEKPLXGLUMXMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C |

melting_point |

175 - 176 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biogeographical and Botanical Sourcing of Honyumine

Identification of Honyumine-Producing Botanical Species

Research has identified several plant species as sources of this compound, with a notable concentration within the Citrus genus.

Citrus grandis (L.) Osbeck, also known by the synonym Citrus maxima (Burm.) Merr., is widely recognized as a primary botanical source of this compound. nih.govresearchgate.netresearchgate.neteppo.intphytopharmajournal.comscienceopen.com This species, commonly referred to as pomelo or pummelo, is indigenous to Asia and is extensively cultivated in countries such as China, Nepal, Thailand, Malaysia, India, Vietnam, Indonesia, the Philippines, and Japan. nih.govresearchgate.netscienceopen.comprota4u.orgjetir.org The presence of this compound in Citrus grandis has been documented in numerous studies focusing on the plant's chemical constituents. nih.govresearchgate.netresearchgate.netphytopharmajournal.comscienceopen.comtandfonline.comresearchgate.netnih.gov

While Citrus grandis is a significant source, this compound has also been reported in other Citrus species. Some literature indicates its presence in Citrus sinensis (sweet orange) and Citrus medica (citron). scribd.com The occurrence of this compound across different Citrus species suggests a broader distribution within the genus, although the concentration may vary depending on the specific species and even cultivar.

Citrus grandis (Citrus maxima) as a Primary Source

Anatomical Distribution of this compound within Source Plants

The concentration of this compound is not uniform throughout the plant. Studies have investigated its localization in different plant tissues.

Multiple studies consistently report the presence of this compound in the root and bark tissues of Citrus grandis. nih.govresearchgate.netresearchgate.netphytopharmajournal.comscienceopen.comjetir.orgresearchgate.netasau.rurecentscientific.com This suggests that these parts of the plant are significant sites of this compound accumulation. Specifically, this compound has been reported in the root bark of C. grandis. nih.govresearchgate.netresearchgate.netrecentscientific.com

Compared to root and bark tissues, other parts of Citrus grandis, such as the fruits, leaves, and flowers, are generally reported to contain lower or undetectable levels of this compound. Some alkaloids, including this compound, are primarily found in the roots and bark, while other compounds like caffeine (B1668208) are found in flowers, and amino acids are present in leaves. researchgate.netphytopharmajournal.comscienceopen.comjetir.orgasau.ru While some studies broadly mention alkaloids in various parts of the plant, the specific localization of this compound appears to be concentrated in the root and bark. scienceopen.comjetir.org

Based on the available information, a comparative distribution can be summarized as follows:

| Plant Part | This compound Presence | Supporting Citations |

| Root Bark | High | nih.govresearchgate.netresearchgate.netrecentscientific.com |

| Root | Present | researchgate.netphytopharmajournal.comscienceopen.comjetir.orgasau.ru |

| Stem Bark | Present | nih.govresearchgate.netresearchgate.netphytopharmajournal.comscienceopen.comjetir.orgrecentscientific.com |

| Fruits | Low/Undetectable | researchgate.netphytopharmajournal.comscienceopen.comjetir.orgasau.ru |

| Leaves | Low/Undetectable | researchgate.netphytopharmajournal.comscienceopen.comjetir.orgasau.ru |

| Flowers | Low/Undetectable | researchgate.netphytopharmajournal.comscienceopen.comjetir.orgasau.ru |

Localization within Root and Bark Tissues

Ecological and Agronomic Factors Influencing this compound Accumulation

The accumulation of secondary metabolites like this compound in plants can be influenced by various ecological and agronomic factors. Citrus maxima thrives in tropical lowlands, preferring elevations not exceeding 400 meters above sea level. recentscientific.com Optimal temperatures for its growth are between 25-30°C, with an annual rainfall requirement of 1500-1800 mm. recentscientific.com The plant can grow in a range of soils, from coarse sand to heavy clay, but favors deep, fertile, medium-textured soils free from injurious salts, with an optimum pH of 5.5 to 6.5. recentscientific.com

Isolation and Chromatographic Separation of Honyumine

Extraction Methodologies from Diverse Botanical Matrices

The initial step in obtaining Honyumine involves the extraction of the compound from the plant matrix. The most detailed account of this compound isolation describes its extraction from the root bark of Citrus grandis Osbeck plantaedb.com. In this specific methodology, an acetone (B3395972) extract of the dried root bark was utilized plantaedb.com.

Advanced Chromatographic Fractionation and Purification Strategies

Following the initial extraction, chromatographic techniques are essential for fractionating the crude extract and purifying this compound. The isolation of this compound from Citrus grandis root bark involved repeated chromatographic separation on silica (B1680970) gel plantaedb.com. Benzene-acetone in a 9:1 ratio was used as the eluant for this process plantaedb.com. This repeated chromatography on a polar stationary phase (silica gel) with a relatively non-polar solvent system allowed for the separation of this compound from other compounds present in the acetone extract plantaedb.com.

While silica gel chromatography was specifically used for this compound isolation in the cited study, other advanced chromatographic strategies are commonly employed for the separation and purification of compounds from Citrus species and other plant extracts. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography/Mass Spectrometry (GC/MS), and High-Speed Countercurrent Chromatography (HSCCC). For example, HPLC has been used for the isolation of compounds from Citrus grandis peels. GC/MS is a powerful tool for analyzing volatile and semi-volatile components in essential oils from Citrus species. HSCCC is highlighted as an advanced technique for separating polar compounds from Citrus maxima peel, offering advantages such as lower solvent usage and high sample recovery. Chromatographic separation on C-18 columns with techniques like UV and mass spectrometry detection has also been applied in the analysis of plant extracts containing compounds like this compound. These diverse chromatographic methods, employing different stationary phases and elution strategies, demonstrate the range of advanced techniques available for the fractionation and purification of natural products, including acridone (B373769) alkaloids like this compound.

Methodologies for Purity Assessment and Isolation Confirmation

Confirming the purity and establishing the structure of isolated this compound is a critical step. In the reported isolation of this compound from Citrus grandis root bark, the compound was obtained as yellow granules with a melting point of 175-176°C (acetone) plantaedb.com.

Structural Characterization and Elucidation of Honyumine

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods were crucial in determining the connectivity of atoms and the spatial arrangement within the Honyumine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, provided extensive information about the hydrogen and carbon frameworks of this compound uni.lunih.govchem960.comuni.lu. Analysis of the ¹H NMR spectrum revealed the presence of characteristic signals, including those for methoxyl, N-methyl, and tertiary methyl groups . Specifically, a six-proton singlet at δ 1.47 indicated two equivalent tertiary methyl groups . An AB type quartet at δ 5.67 (d, J=10 Hz) and δ 6.71 (dd, J=0.5 & 10 Hz) suggested specific proton environments . The presence of phenolic hydroxyl groups was indicated by exchangeable signals in the ¹H NMR spectrum at δ 15.20 and 9.03 . The downfield signal at δ 15.20, coupled with an IR band at 1640 cm⁻¹, was characteristic of an intramolecular hydrogen-bonded C-1 hydroxyl group in a 9-acridone .

The ¹³C NMR spectrum provided data on the different carbon environments, including signals for methyl carbons, oxygenated carbons, and carbonyl carbons . Detailed analysis of 2D NMR experiments such as COSY, HSQC, and HMBC allowed for the correlation of protons to their attached carbons and the identification of correlations between different parts of the molecule, enabling the assembly of the structural fragments uni.lunih.govchem960.com. For instance, HMBC correlations helped establish the connectivity within the pyrano ring and its attachment to the acridone (B373769) core .

Key NMR spectroscopic data for this compound (in acetone-d₆ unless otherwise noted) are summarized in the table below:

| Nucleus | Chemical Shift (δ) | Multiplicity (J in Hz) | Assignment (Partial) |

| ¹H | 1.47 (6H) | s | 2 x CH₃ |

| ¹H | 3.79 (3H) | s | OCH₃ |

| ¹H | 4.04 (3H) | s | NCH₃ |

| ¹H | 5.67 (1H) | d (10) | H-2' (in CDCl₃: 5.57, d, J=10 Hz) uni.lu |

| ¹H | 6.71 (1H) | dd (0.5, 10) | H-1' (in CDCl₃: 6.75, dd, J=0.5 & 10 Hz) uni.lu |

| ¹H | 6.28 (1H) | d (0.5) | H-4 (in CDCl₃: 6.28, d, J=0.5 Hz) uni.lu |

| ¹H | 6.95 (1H) | d (9) | H-7 (in CDCl₃: 6.95, d, J=9 Hz) uni.lu |

| ¹H | 8.15 (1H) | d (9) | H-8 (in CDCl₃: 8.15, d, J=9 Hz) uni.lu |

| ¹H | 9.03 (1H) | s | Phenolic OH (exchangeable) |

| ¹H | 15.20 (1H) | s | Intramolecular H-bonded OH (exchangeable) |

| ¹³C | 28.5 | q | 2 x CH₃ |

| ¹³C | 39.1 | q | NCH₃ |

| ¹³C | 61.8 | q | OCH₃ |

| ¹³C | 78.0 | s | C-3' |

| ¹³C | 92.3 | d | C-4 |

| ¹³C | 111.4 | d | C-7 |

| ¹³C | 116.0 | d | C-1' |

| ¹³C | 124.0 | d | C-8 |

| ¹³C | 126.8 | d | C-2' |

| ¹³C | 180.4 | s | C-9 (Carbonyl) |

| Other ¹³C signals | 103.1 (s), 105.0 (s), 117.5 (s), 134.4 (s), 137.8 (s), 146.7 (s), 154.7 (s), 159.6 (s), 159.9 (s) | Quaternary and aromatic carbons |

Mass spectrometry, particularly High-Resolution Electron Ionization Mass Spectrometry (HREIMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was employed to determine the molecular formula and analyze fragmentation patterns uni.lunih.gov. The high-resolution mass spectrum of this compound established its molecular formula as C₂₀H₁₉NO₅, with a calculated mass of 353.1262 and a found mass of 353.1264 . This precise mass measurement was crucial for confirming the elemental composition of the compound. Predicted mass to charge ratio (m/z) values for various adducts have also been reported nih.gov.

Key mass spectrometry data for this compound are presented below:

| Method | Type | Molecular Formula | Calculated Mass | Found Mass |

| HRMS/HRESIMS | [M]⁺ | C₂₀H₁₉NO₅ | 353.1262 | 353.1264 |

Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the chromophoric system of this compound, suggesting the presence of a conjugated system characteristic of acridone alkaloids nih.govchem960.com. The UV spectrum of this compound in ethanol (B145695) exhibited absorption maxima (λmax) at 224, 262, 290sh, 301, 327, 350sh, and 393 nm . This spectral profile showed a close resemblance to those of known linear pyranoacridone alkaloids like glycofoline and pyranofoline, strongly suggesting a linear pyranoacridone nucleus for this compound .

Infrared (IR) spectroscopy was used to identify key functional groups present in the molecule nih.govchem960.com. The IR spectrum of this compound showed a band at 3480 cm⁻¹, indicating the presence of hydroxyl groups . A characteristic band at 1640 cm⁻¹ was observed, which is indicative of an intramolecular hydrogen-bonded C-9 carbonyl group, a common feature in 9-acridones .

Key spectroscopic data from UV-Vis and IR analyses are summarized below:

UV-Vis Absorption Maxima (λmax in nm, in EtOH):

| λmax (nm) | log ε |

| 224 | 3.98 |

| 262 | 4.15 |

| 290sh | 4.64 |

| 301 | 4.75 |

| 327 | 4.05 |

| 350sh | 3.55 |

| 393 | 3.59 |

IR Absorption Bands (cm⁻¹):

| Band (cm⁻¹) | Functional Group |

| 3480 | Hydroxyl (OH) |

| 1640 | Intramolecular hydrogen-bonded C-9 carbonyl (C=O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Confirmation of the Pyranoacridone Core Structure

Based on the spectroscopic data, particularly the UV spectrum's similarity to other linear pyranoacridone alkaloids and characteristic NMR signals, the core structure of this compound was confirmed as a pyranoacridone nih.govchem960.comuni.lunih.govnih.gov. The presence of the pyrano ring fused to the acridone skeleton was supported by specific proton and carbon signals in the NMR spectra, such as the AB type quartet for the pyrano ring olefinic protons and the quaternary carbon signal for the spiro center of the pyrano ring .

Stereochemical Assignments and Conformational Analysis via Advanced NMR (e.g., NOE)

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, were employed to gain insights into the stereochemistry and conformation of this compound uni.lu. NOE experiments carried out using a 400 MHz NMR spectrometer in CDCl₃ solution provided crucial spatial proximity information uni.lu. Irradiation of the N-methyl signal at δ 3.98 resulted in an enhancement (23%) of the proton signal at δ 6.28 (H-4) . This observation confirmed the close proximity of the N-methyl group to the proton at C-4, supporting the linear arrangement of the pyranoacridone system in this compound . The absence of NOE enhancement between H-7 and the methoxyl signal suggested the locations of the methoxyl and hydroxyl groups at C-5 and C-6, respectively .

Comparative Spectroscopic Analysis with Related Acridone Alkaloids

Comparative spectroscopic analysis with known acridone alkaloids played a significant role in the structure elucidation of this compound uni.lunih.gov. As mentioned earlier, the UV spectrum of this compound was compared to those of glycofoline and pyranofoline, which aided in the initial suggestion of a linear pyranoacridone nucleus . Such comparisons of NMR, MS, UV-Vis, and IR data with closely related compounds helped confirm the proposed structure and the placement of substituents on the acridone and pyrano rings uni.lunih.gov. This compound has also been studied or listed alongside other acridone alkaloids like buntanine (B1231204) and acrimarine C in phytochemical investigations of Citrus species.

Chemical Synthesis and Analog Development of Honyumine

General Synthetic Routes to the Acridone (B373769) Core

The acridone core, a fundamental structural unit of Honyumine, can be constructed through several established synthetic routes. These methods typically involve the formation of the central heterocyclic ring system.

Intramolecular Acylation Approaches

One of the most widely used methods for synthesizing the acridone core is the intramolecular acylation of N-phenylanthranilic acid derivatives. This approach often involves strong acid catalysis, utilizing reagents such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Eaton's acid. rsc.orgconicet.gov.ar Microwave-assisted variations of this reaction have also been developed, employing catalysts like boron trifluoride etherate (BF₃·OEt₂) under solvent-free conditions, offering rapid access to acridones in good yields. rsc.orgresearchgate.net Other catalysts like p-toluenesulfonic acid (PTSA), ZnCl₂, and AlCl₃ have also been explored under microwave irradiation. rsc.org Nafion-H, a perfluorinated resinsulfonic acid catalyst, has also been reported to catalyze the intramolecular Friedel-Crafts acylation for the synthesis of heterocycles, including acridone, often achieving good to excellent yields. worldscientific.comthieme-connect.com The mechanism typically involves coordination of the acid catalyst to the carbonyl group, followed by intramolecular Friedel-Crafts cyclization. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Acridone Synthesis

Transition metal catalysis, particularly palladium-catalyzed reactions, provides modern and often milder routes to the acridone core. These methods can involve the formation of C-N and C-C bonds to construct the acridone framework. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with carboxylic acids have been reported, utilizing photosensitizing phosphinoacridine bidentate ligands under visible-light irradiation. researchgate.netnih.gov Another approach involves the palladium-catalyzed synthesis of acridines (closely related to acridones) via consecutive C=C double bond formation and C-N cross-coupling from o-dihalobenzenes and N-tosylhydrazones. researchgate.net Copper-catalyzed approaches involving C-C bond cleavage and intramolecular cyclization have also been described for acridone synthesis. researchgate.net

Cycloaddition Strategies for Heterocycle Construction

Cycloaddition reactions offer alternative pathways to construct the acridone ring system or introduce functionalities onto it. Formal (4+2) cycloaddition reactions have been developed for the direct assembly of acridone derivatives from o-aminobenzamides and 2-(trimethylsilyl)aryl triflates, with the reaction outcome being base-controlled. nih.govresearchgate.net Additionally, 1,3-dipolar cycloaddition reactions have been employed in the synthesis of acridone derivatives, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for generating acridones bearing 1,2,3-triazole units. ias.ac.inresearchgate.net

Specific Synthetic Methodologies for the Pyranoacridone Framework

This compound is a linear pyranoacridone alkaloid that has been isolated from Citrus species such as Citrus grandis. nih.govmdpi.comresearchgate.netnih.govpsu.eduthieme-connect.deresearchgate.net The pyranoacridone framework, characterized by a pyran ring fused to the acridone core, can be synthesized through specific methodologies. While a detailed step-by-step synthesis specifically for this compound is not extensively detailed in the provided snippets, general methods for constructing the pyranoacridone system exist. One approach involves the reaction of dihydroacridinones with arylaldehydes and malononitrile (B47326) in the presence of a base like piperidine. researchgate.net Another method for synthesizing pyranoacridones, particularly in the context of natural product synthesis like acronycine analogs, involves the reaction of hydroxyacridones with appropriate prenyl or related building blocks, followed by cyclization to form the pyran ring. acs.orgacs.org For instance, 1,3,7-trihydroxyacridone can be converted to a pyranoacridone framework by treatment with 3-methyl-2-butenal. acs.org Structural elucidation of natural pyranoacridones like this compound has been performed using spectroscopic techniques, including NMR, to confirm the linear arrangement of the fused rings. psu.edu

Rational Design and Chemical Synthesis of this compound Analogs

Rational design plays a crucial role in the development of this compound analogs. This process involves analyzing the structure of this compound and related pyranoacridones to identify key features that might be responsible for their biological activities. Based on this understanding, chemists can design and synthesize modified structures with the aim of enhancing desired properties or exploring structure-activity relationships (SAR). acs.orgacs.orgnih.gov The synthesis of analogs often builds upon the established methodologies for the acridone and pyranoacridone cores, introducing variations in substituents, fusion patterns, or incorporating additional heterocyclic rings. For example, novel pyranoacridones fused with pyrazole (B372694) rings have been synthesized as analogs of acronycine. acs.orgnih.gov The synthetic strategies for analogs can involve modifying existing pyranoacridone scaffolds through reactions like substitution, coupling, or cyclization at different positions of the molecule. acs.org

Biosynthesis of Honyumine

Proposed Biosynthetic Pathway to Acridone (B373769) Alkaloids (General)

The core biosynthetic pathway of acridone alkaloids commences with the condensation of anthranilate and malonyl-CoA. wikipedia.orgfishersci.at Anthranilate, an aromatic amino acid precursor, is typically derived from the shikimate pathway. wikipedia.orgnih.gov The initial committed step involves the N-methylation of anthranilate to form N-methylanthranilate, a reaction catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). wikipedia.orgfishersci.atwikipedia.org Subsequently, N-methylanthranilate is converted to its coenzyme A ester, N-methylanthraniloyl-CoA. wikipedia.org

The pivotal step in the formation of the acridone ring system is the condensation of N-methylanthraniloyl-CoA with multiple units of malonyl-CoA. This reaction is catalyzed by acridone synthase (ACS), an enzyme classified as a type III polyketide synthase (PKS). wikipedia.orgwikipedia.org Studies, particularly in Ruta graveolens, indicate that this condensation typically involves one molecule of N-methylanthraniloyl-CoA and three molecules of malonyl-CoA, yielding the foundational acridone structure, 1,3-dihydroxy-10-methylacridone. wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgwikidata.org

The general biosynthetic route to the acridone core can be summarized in the following key stages:

Formation of anthranilate from the shikimate pathway.

N-methylation of anthranilate to N-methylanthranilate, catalyzed by ANMT.

Formation of N-methylanthraniloyl-CoA.

Condensation of N-methylanthraniloyl-CoA with malonyl-CoA units, catalyzed by ACS, to form the acridone ring system, such as 1,3-dihydroxy-10-methylacridone.

Identification of Key Enzymatic Steps and Biosynthetic Precursors

The biosynthesis of Honyumine involves several key enzymatic steps and utilizes specific precursors. The primary precursors for the acridone core are anthranilate and malonyl-CoA. wikipedia.orgfishersci.at Anthranilate is a product of the shikimate pathway, while malonyl-CoA is derived from the acetate (B1210297) pathway. wikipedia.orgnih.gov A crucial intermediate is N-methylanthranilate, formed by the methylation of anthranilate. wikipedia.orgfishersci.atguidetoimmunopharmacology.org

Key enzymes identified in the acridone alkaloid pathway, relevant to this compound biosynthesis, include:

Anthranilate N-methyltransferase (ANMT): Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of anthranilate, producing N-methylanthranilate. wikipedia.orgfishersci.atwikipedia.org This enzyme has been characterized and cloned from Ruta graveolens. wikipedia.org

Anthraniloyl-CoA ligase: Activates N-methylanthranilate by converting it to its CoA ester, N-methylanthraniloyl-CoA. wikipedia.orgwikipedia.org

Acridone Synthase (ACS): A type III PKS responsible for the iterative condensation of N-methylanthraniloyl-CoA with malonyl-CoA extender units, forming the polyketide intermediate that cyclizes to the acridone skeleton. wikipedia.orgwikipedia.org ACS from Ruta graveolens is a well-studied example. wikipedia.org

For the formation of the pyran ring characteristic of this compound, prenylation of a hydroxylated acridone precursor is required. This step involves the addition of an isoprenoid unit, typically derived from isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), to the acridone scaffold. guidetoimmunopharmacology.org These isoprenoid precursors are synthesized via the mevalonate (B85504) or MEP pathways. wikipedia.orgwikipedia.org

Prenyltransferase: Catalyzes the regioselective alkylation (prenylation) of an acridone intermediate, such as 1,3-dihydroxy-N-methylacridone, with an isoprenoid diphosphate (B83284) (IPP or DMAPP). guidetoimmunopharmacology.org Studies in Ruta graveolens have shown microsomal preparations can catalyze the condensation of 1,3-dihydroxy-N-methylacridone with isopentenylpyrophosphate or dimethylallylpyrophosphate. guidetoimmunopharmacology.org

Cyclase or Cyclase-like Enzyme: Following prenylation, an oxidative cyclization step is necessary to form the fused pyran ring. The precise enzyme(s) catalyzing this cyclization in this compound biosynthesis are not explicitly detailed in the provided sources, but analogous cyclization reactions occur in the formation of other pyranoaromatic compounds. The formation of rutacridone (B1680283), another pyranoacridone, involves cyclization of a prenylated acridone intermediate. guidetoimmunopharmacology.org

Methyltransferases: this compound possesses both an N-methyl group (introduced early by ANMT) and an O-methyl group. wikipedia.orghmdb.ca Additional methyltransferases are likely involved in the O-methylation step, utilizing SAM as the methyl donor. While ANMT is an N-methyltransferase, other specific methyltransferases would be required for O-methylation at the hydroxyl group on the aromatic ring. Radical SAM enzymes represent a class of methyltransferases involved in the biosynthesis of various natural products. nih.gov

Hydroxylases: this compound has hydroxyl groups on the aromatic system. Enzymes such as cytochrome P450 monooxygenases are frequently involved in hydroxylation reactions in plant secondary metabolism. The formation of rutacridone involves steps requiring NADPH and oxygen, suggesting oxidative enzymes are at play in the modification of the acridone skeleton. guidetoimmunopharmacology.org

A summary of key enzymes and precursors is presented in the table below:

| Precursor/Enzyme | Role in Biosynthesis |

| Anthranilate | Starting material for the acridone core. wikipedia.orgfishersci.at |

| Malonyl-CoA | Extender units for polyketide chain formation. wikipedia.orgwikipedia.orgwikidata.org |

| N-methylanthranilate | Intermediate formed by N-methylation of anthranilate. wikipedia.orgfishersci.atguidetoimmunopharmacology.org |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid precursor for the pyran ring. guidetoimmunopharmacology.org |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid precursor for the pyran ring (isomer of IPP). guidetoimmunopharmacology.org |

| Anthranilate N-methyltransferase (ANMT) | Catalyzes N-methylation of anthranilate. wikipedia.orgfishersci.atwikipedia.org |

| Anthraniloyl-CoA ligase | Forms N-methylanthraniloyl-CoA. wikipedia.orgwikipedia.org |

| Acridone Synthase (ACS) | Catalyzes condensation of N-methylanthraniloyl-CoA and malonyl-CoA. wikipedia.orgwikipedia.org |

| Prenyltransferase | Catalyzes addition of isoprenoid unit to acridone. guidetoimmunopharmacology.org |

| Cyclase/Cyclase-like Enzyme | Likely involved in pyran ring formation. guidetoimmunopharmacology.org |

| Methyltransferase(s) | Catalyzes O-methylation. |

| Hydroxylase(s) | Catalyzes hydroxylation of the acridone skeleton. |

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites like this compound is controlled by the expression of genes encoding the relevant biosynthetic enzymes. While comprehensive details specifically on the genetic and molecular regulation of this compound biosynthesis are limited in the provided sources, insights can be drawn from studies on acridone alkaloid biosynthesis in related plants, particularly Ruta graveolens.

In Ruta graveolens, some genes involved in acridone biosynthesis, such as those encoding ANMT and ACS, have been characterized. wikipedia.org The regulation of anthranilate supply, a key precursor, is influenced by anthranilate synthase (AS). Ruta graveolens possesses multiple copies of the ASα subunit, with different regulatory properties. One copy (ASα2) is constitutively expressed and subject to feedback inhibition by tryptophan, while another (ASα1) is upregulated upon elicitation and shows reduced sensitivity to tryptophan. nih.gov This differential regulation of ASα subunits allows for increased anthranilate accumulation, which can then be channeled into acridone alkaloid biosynthesis. nih.gov This highlights that transcriptional regulation of genes encoding early pathway enzymes plays a role in controlling metabolic flux towards acridone production.

Further evidence for genetic control comes from heterologous expression studies. Introducing and expressing genes encoding enzymes like ACS, anthraniloyl-CoA ligase, and ANMT from Ruta graveolens in Escherichia coli has successfully led to the production of acridone derivatives. wikipedia.orgwikipedia.org This demonstrates that the genetic information for these biosynthetic steps is contained within these genes and can be functionally expressed.

While specific transcription factors or regulatory elements controlling the entire this compound pathway in Citrus species are not detailed, it is likely that environmental factors, developmental cues, and signaling molecules influence the expression levels of the genes encoding the enzymes involved in anthranilate biosynthesis, acridone core formation, prenylation, cyclization, and further modifications. General mechanisms of gene regulation in plants, including transcriptional activation and repression, post-transcriptional modifications, and enzyme regulation, would be expected to govern the flux through the this compound biosynthetic pathway. nih.govnih.govresearchgate.net

Comparative Biosynthetic Analysis with Co-Occurring Natural Products

This compound often co-occurs with other natural products, particularly other acridone alkaloids and furoquinoline alkaloids, in Citrus species and other members of the Rutaceae family. uni.lumetabolomicsworkbench.orgguidetoimmunopharmacology.orgwikidata.org A comparative biosynthetic analysis with these co-occurring compounds reveals shared origins and branching points in the metabolic pathways.

Both acridone alkaloids and furoquinoline alkaloids are derived from anthranilic acid. nih.govguidetoimmunopharmacology.org This common precursor suggests a branching point early in the pathway, where metabolic intermediates are directed towards the synthesis of either class of compounds. The initial steps involving anthranilate N-methylation and activation to anthraniloyl-CoA are shared between the pathways leading to N-methylated acridones and certain furoquinolines.

Within the acridone alkaloid class, this compound is a pyranoacridone, characterized by a fused pyran ring. Its co-occurrence with simple acridones (like 1,3-dihydroxy-10-methylacridone), C-prenyl acridones, and furoacridones highlights the modular nature of acridone biosynthesis. The formation of these diverse structures often involves modifications of a basic acridone scaffold.

The biosynthesis of pyranoacridones like this compound is believed to proceed through the prenylation of a hydroxylated acridone precursor, followed by cyclization. guidetoimmunopharmacology.org C-prenyl acridones are likely intermediates in the formation of both furoacridones and pyranoacridones, with the type of fused ring (furan or pyran) depending on the position of prenylation and the subsequent cyclization mechanism. The presence of a fused dimethyl pyran ring, as in this compound, is noted as a significant structural feature in some bioactive acridones, suggesting that these later biosynthetic steps contribute to the structural diversity and potentially the biological activities observed among co-occurring acridone alkaloids. wikidata.org

Molecular and Cellular Biological Interactions of Honyumine

Elucidation of Cellular Pathways Potentially Modulated by Honyumine

Based on its structural classification as an acridone (B373769) alkaloid and the reported evaluations of its biological activities, potential cellular pathways modulated by this compound can be inferred, although direct evidence from the provided sources is limited.

Given the known ability of acridones to intercalate with DNA, a primary cellular pathway potentially affected by this compound could involve processes related to DNA metabolism, such as DNA replication, transcription, and the activity of topoisomerases. nih.govmdpi.com Interference with these fundamental processes can impact cell growth, proliferation, and survival.

Furthermore, the evaluation of this compound's interaction with P-glycoprotein suggests a potential influence on cellular transport pathways. researchgate.net Modulation of P-gp can alter the intracellular accumulation of various substrates, including therapeutic drugs and endogenous molecules, thereby affecting downstream cellular processes and signaling pathways that are influenced by the concentrations of these substances. nih.gov

While this compound was evaluated for its effects on superoxide (B77818) anion generation and elastase release, and significant inhibition was not reported for this compound itself in the provided sources, compounds that do modulate these enzymes can influence inflammatory signaling pathways. Superoxide anion is involved in various signaling processes, and elastase contributes to tissue remodeling and the activation of other inflammatory mediators. mdpi.comnih.gov If this compound were found to modulate these enzymes in other contexts or at different concentrations, it could potentially impact pathways related to oxidative stress and inflammation.

However, without direct experimental data specifically linking this compound to the modulation of particular cellular pathways in the provided search results, a detailed elucidation of these pathways remains speculative and is based on the known activities of related compounds and the biological processes influenced by the molecular targets it was evaluated against.

Development of Mechanistic Hypotheses for this compound's Molecular Actions

Based on the available information, several mechanistic hypotheses can be proposed for the molecular actions of this compound, primarily derived from its chemical structure and the biological evaluations conducted.

One key hypothesis is that this compound may exert biological effects through the intercalation into DNA. As an acridone derivative, this compound possesses a planar aromatic system that can insert between DNA base pairs. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com This intercalation could disrupt DNA structure and function, interfering with processes like replication and transcription, potentially leading to cellular growth inhibition or other downstream effects. This hypothesis is supported by the well-established DNA-intercalating properties of the acridone class of compounds. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com

Another hypothesis relates to the potential for this compound to interact with efflux transporters, specifically P-glycoprotein. Given that this compound was evaluated for P-gp modulation and that other acridones have shown inhibitory effects on P-gp-mediated efflux, it is hypothesized that this compound could potentially modulate P-gp activity. researchgate.net This modulation could affect the intracellular concentration of various substrates transported by P-gp, thereby influencing cellular responses and potentially altering the efficacy of co-administered drugs. nih.gov

A further hypothesis, based on the evaluation of this compound's effects on cellular enzymes, is that it might modulate the activity of specific enzymes involved in cellular processes. Although the provided data did not show significant inhibition of superoxide anion generation or elastase release by this compound at the tested concentration, it is possible that this compound could interact with these or other enzymes under different conditions or in different cellular contexts. dntb.gov.uaunich.itnih.gov Such interactions could lead to altered enzyme activity, impacting downstream signaling pathways and cellular functions related to oxidative stress, inflammation, or other biological processes.

It is important to note that these hypotheses are based on the structural characteristics of this compound and the results of initial biological evaluations. Further detailed studies are required to experimentally validate these proposed mechanisms and fully elucidate the molecular actions of this compound within biological systems.

Analytical and Detection Methods for Honyumine

Chromatographic Quantification in Complex Biological and Botanical Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely employed for the separation and quantification of phytochemicals, including alkaloids, in complex plant extracts and biological samples. waters.comnih.govphcogres.comresearchgate.netanalis.com.myresearchgate.net These methods offer high separation efficiency and can be coupled with various detectors to achieve sensitivity and selectivity.

The process typically involves several key steps:

Sample Preparation: This is a critical stage for complex matrices like plant tissues (root bark, stem bark of Citrus maxima) nih.govresearchgate.netjetir.orgresearchgate.net or biological fluids. It often involves extraction using suitable solvents to isolate the target analyte (honyumine) from the matrix. analis.com.myresearchgate.net Techniques like maceration, Soxhlet extraction, or more advanced methods may be used, depending on the matrix and the properties of the analyte. researchgate.netmedcraveonline.com Clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often necessary to remove interfering compounds that can affect chromatographic separation and detector response. mdpi.comjfda-online.com

Chromatographic Separation: HPLC and UPLC systems utilize a stationary phase (column) and a mobile phase to separate compounds based on their differing interactions with these phases. phcogres.comresearchgate.netanalis.com.my Reversed-phase chromatography, commonly employing C18 columns, is frequently used for the analysis of relatively non-polar to moderately polar compounds like alkaloids. researchgate.netmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with the addition of a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection. mdpi.com Gradient elution, where the mobile phase composition changes over time, is often used to achieve optimal separation of multiple compounds in a complex extract. researchgate.netanalis.com.mymdpi.com

Detection and Quantification: Various detectors can be coupled with HPLC and UPLC systems.

UV or Diode Array Detection (DAD): These detectors measure the absorbance of compounds at specific wavelengths. phcogres.comresearchgate.net While less selective than mass spectrometry, they are useful for compounds that absorb UV-Vis light and can provide information about peak purity. researchgate.netmdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of compounds in complex matrices due to their high sensitivity and selectivity. waters.comnih.govjfda-online.comtechnologynetworks.com Electrospray ionization (ESI) is a common interface for coupling LC with MS. nih.govmdpi.commdpi.com MS/MS, particularly using multiple reaction monitoring (MRM) mode, is considered the gold standard for quantitative analysis, allowing for the selective detection of a target ion and its specific fragmentation products, thus minimizing matrix interference. waters.comjfda-online.comtechnologynetworks.com

Matrix Effects: A significant challenge in the chromatographic quantification of analytes in biological and botanical matrices is the "matrix effect." loesungsfabrik.deinstechnl.com Matrix components can co-elute with the analyte, leading to ion suppression or enhancement in MS detection, which can affect the accuracy and reproducibility of the results. mdpi.comloesungsfabrik.deinstechnl.com Strategies to mitigate matrix effects include optimizing sample preparation for better clean-up, adjusting chromatographic conditions to separate the analyte from interfering compounds, and using internal standards (compounds with similar properties to the analyte but not present in the sample) for signal normalization. nih.govloesungsfabrik.deinstechnl.com

While specific validated methods for the chromatographic quantification of this compound in Citrus maxima were not found in the immediate search results, the principles and techniques described for the analysis of other alkaloids and phytochemicals in Citrus and other plant matrices are directly applicable. Studies on the quantification of compounds like hesperidin (B1673128) and naringenin (B18129) in Citrus maxima albedo using LC-ESI-MS/MS demonstrate the feasibility of using these advanced techniques for quantifying specific compounds in this plant matrix. mdpi.com

Advanced Spectroscopic Detection Techniques for Trace this compound

Spectroscopic techniques play a vital role in the identification and characterization of natural products. While chromatographic methods are primary for separation and quantification, spectroscopy can be used for confirmation and, in some cases, for direct detection or trace analysis.

Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS), provides highly sensitive detection for trace amounts of this compound. The ability to select specific parent ions and monitor characteristic fragmentation patterns in MS/MS allows for the detection of the analyte even in complex backgrounds at low concentrations. waters.comjfda-online.comtechnologynetworks.com Optimization of MS parameters, such as ionization energy and collision energy, is crucial for maximizing the signal of the target compound and its fragments. technologynetworks.com

Other spectroscopic techniques, while not specifically documented for trace quantification of this compound in the search results, are relevant for its analysis and potentially for trace detection in specific applications:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds. researchgate.netresearchgate.netmeasurlabs.com While typically requiring higher sample concentrations than MS, advanced NMR techniques can be used for analyzing complex mixtures and potentially for quantifying components if present at sufficient levels. mdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide information about the functional groups and molecular structure of a compound. mdpi.comresearchgate.netmeasurlabs.comotago.ac.nznih.gov They can be used for identification and characterization. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance sensitivity, enabling trace detection of certain substances by exploiting plasmonic effects of metallic nanostructures. fraunhofer.de While SERS has been explored for trace detection of various compounds, its specific application to this compound was not found.

UV-Vis Spectroscopy: As mentioned in the chromatographic section, UV-Vis detection is commonly used. The UV-Vis spectrum of this compound would provide characteristic absorption maxima that can be used for its identification and quantification, assuming no significant interference from other compounds absorbing at the same wavelengths. phcogres.comresearchgate.netfigshare.com

For trace detection, the choice of spectroscopic technique depends on the nature of the sample and the required sensitivity. LC-MS/MS remains the most widely used and powerful technique for trace quantification in complex matrices due to its combined separation and highly selective detection capabilities. waters.comjfda-online.com Techniques like Ion Mobility Spectrometry (IMS) are also used for trace detection of various substances based on their mobility through a drift gas under an electric field. instechnl.comnuctech.com.ar

Evaluation of this compound as a Potential Botanical Biomarker

A botanical biomarker is a compound whose presence, concentration, or variation is indicative of a specific plant species, variety, origin, or physiological state. This compound's identification as an acridone (B373769) alkaloid present in Citrus maxima, particularly in the root and stem bark, suggests its potential utility as a botanical biomarker for this species. nih.govresearchgate.netjetir.orgresearchgate.net

The evaluation of a compound as a botanical biomarker typically involves:

Consistent Presence: Confirming the consistent presence of the compound in the target plant species or specific parts thereof. This compound has been repeatedly reported in Citrus maxima. nih.govresearchgate.netjetir.orgresearchgate.net

Specificity: Assessing if the compound is unique or significantly more abundant in the target species compared to other related or unrelated plants. While acridone alkaloids are found in the Rutaceae family (which includes Citrus), the specific profile and concentration of this compound might be characteristic of Citrus maxima.

Variability Studies: Investigating the natural variation in the concentration of the potential biomarker across different populations, geographical locations, growing conditions, or even different parts of the same plant. Studies on other Citrus compounds, such as flavonoids like naringin (B1676962) and hesperidin, have shown significant variability depending on the hybrid and potentially environmental factors. mdpi.commdpi.com Similar studies would be needed for this compound to understand its concentration range and stability.

Correlation with Specific Traits: Determining if the presence or concentration of the biomarker correlates with specific botanical characteristics, such as variety, origin, or health status. For example, changes in metabolite profiles have been explored as indicators of disease in Citrus. labmanager.com

While the current search results establish this compound's presence in Citrus maxima, direct research specifically evaluating this compound as a validated botanical biomarker for this species was not found. Such an evaluation would require systematic studies using quantitative analytical methods (as discussed in Section 9.1) to measure this compound levels in a diverse set of Citrus samples, followed by statistical analysis to determine its specificity and reliability as a marker. The variability observed for other phytochemicals in Citrus suggests that environmental and genetic factors could influence this compound levels, which would need to be thoroughly investigated for its reliable use as a biomarker.

Advanced Research Perspectives and Unexplored Avenues for Honyumine

Exploration of Synergistic Interactions with Other Phytochemicals

Research into the synergistic interactions of Honyumine with other phytochemicals represents a significant unexplored area. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established phenomenon in natural product research. Studies have shown that combinations of phytochemicals can enhance efficacy, reduce toxicity, or improve the bioavailability of active compounds. afjbs.com For instance, piperine (B192125) has been shown to significantly enhance the bioavailability of curcumin, leading to improved anti-inflammatory effects compared to isolated curcumin. afjbs.com

Exploring this compound in combination with other compounds could uncover enhanced bioactivity profiles relevant to various health applications. This involves systematically testing this compound alongside other known bioactive phytochemicals from its source or other plants. Techniques such as checkerboard assays and advanced in vitro and in vivo models can be employed to quantify synergistic, additive, or even antagonistic effects. nih.gov Understanding these complex interactions is crucial for optimizing the therapeutic potential of plant-based medicines and could lead to the development of novel combination strategies. afjbs.com

Application of Omics Technologies for Comprehensive Bioactivity Profiling

The application of omics technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's bioactivity at a molecular level. Multi-omics profiling allows for the simultaneous measurement of changes in genes, proteins, and metabolites within a biological system in response to this compound exposure. nih.govnih.govbiorxiv.org

This approach can reveal intricate details about the cellular pathways and biological processes modulated by this compound. For example, transcriptomics can identify genes whose expression is upregulated or downregulated, while proteomics can pinpoint changes in protein abundance and modification. Metabolomics can provide insights into the metabolic footprint of this compound's activity, identifying altered metabolic pathways. nih.govnih.gov Integrating data from these different omics layers can provide a holistic view of this compound's effects, offering deeper insights into its mechanisms of action and potential therapeutic targets. biorxiv.org This is particularly valuable for understanding complex biological responses that may not be evident from single-omics analyses. biorxiv.org

Computational Design for Enhanced Molecular Specificity and Target Engagement

Computational design approaches offer powerful tools for modifying the structure of this compound to enhance its molecular specificity and target engagement. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural modifications might affect this compound's binding affinity to specific biological targets. frontiersin.orgrsc.org

By computationally exploring a vast chemical space, researchers can identify potential derivatives or analogs of this compound with improved properties, such as increased potency, selectivity, or reduced off-target effects. nih.govnih.gov This iterative process involves designing modifications in silico, predicting their biological activity, and then experimentally synthesizing and testing the most promising candidates. nih.govmdpi.com Computational methods can also help in understanding the structural basis of this compound's interactions with its targets, guiding the rational design of more effective molecules. nih.gov This approach has been successfully applied in the design of novel therapeutic agents with enhanced specificity. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

Investigating biotechnological production methods for this compound is crucial for ensuring a sustainable and scalable supply. If this compound is currently sourced from natural resources, exploring alternative production methods can mitigate concerns related to environmental impact, resource depletion, and variability in natural product yields.

Biotechnological approaches, such as microbial fermentation or plant cell culture, can offer controlled environments for this compound biosynthesis. This involves identifying and engineering the biosynthetic pathways responsible for this compound production in microorganisms or plant cells. researchgate.net Optimizing fermentation conditions or cell culture parameters can lead to increased yields and consistent product quality. Furthermore, synthetic biology techniques can be employed to design novel microbial strains capable of efficient this compound production. Alongside biotechnological production, developing sustainable sourcing strategies for natural this compound, if applicable, is essential. This includes implementing ethical harvesting practices and exploring cultivation methods that minimize ecological impact. researchgate.net

Integration of this compound Research into Multidisciplinary Platforms

Bringing together researchers from chemistry, biology, pharmacology, computational science, and engineering can foster innovation and lead to a more holistic understanding of this compound. researchfeatures.comnih.gov Multidisciplinary teams can leverage a wider range of techniques and perspectives to address challenges, from elucidating complex mechanisms of action using advanced analytical techniques to developing novel delivery systems or formulations. nih.govredshine.co.in Collaborative efforts can also facilitate the translation of research findings into practical applications, bridging the gap between basic science and potential commercial or therapeutic uses. nih.gov Effective communication and knowledge sharing among disciplines are key to the success of such integrated research platforms. researchfeatures.comnih.gov

Q & A

Q. What are the standard analytical techniques for characterizing Honyumine’s molecular structure, and how do researchers validate their accuracy?

Methodological Answer: this compound’s structural characterization typically employs spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography. To validate accuracy:

- Cross-reference spectral data with computational simulations (e.g., DFT calculations) .

- Replicate experiments across independent labs to confirm reproducibility .

- Compare results with structurally analogous compounds in peer-reviewed literature.

Table 1 : Common Techniques for Structural Validation

| Technique | Application | Validation Criteria |

|---|---|---|

| NMR | Functional group identification | Signal consistency with predicted shifts |

| X-ray | 3D structure determination | R-factor < 0.05 and resolution < 1.0 Å |

Q. How do researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies use factorial designs to isolate variables (e.g., temperature, pH, light exposure):

- Define dependent variables (e.g., degradation rate) and independent variables (e.g., temperature gradients).

- Implement blocking to minimize confounding factors (e.g., batch-to-batch variability) .

- Use HPLC or mass spectrometry for quantitative degradation analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological properties of this compound across studies?

Methodological Answer: Contradictions often arise from methodological heterogeneity. To address this:

- Conduct a systematic meta-analysis to quantify variability in experimental parameters (e.g., dosage, assay type) .

- Perform sensitivity analyses to identify critical factors influencing outcomes (e.g., solvent polarity in bioactivity assays) .

- Validate findings using orthogonal assays (e.g., in vivo models if prior data were in vitro) .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in this compound’s bioactivity studies?

Methodological Answer: Non-linear relationships require robust modeling approaches:

- Use sigmoidal curve-fitting (e.g., Hill equation) for EC₅₀/IC₅₀ estimation .

- Apply machine learning algorithms (e.g., random forests) to identify multi-variable interactions .

- Validate models via bootstrapping or k-fold cross-validation to ensure generalizability .

Table 2 : Model Selection Guidelines

| Scenario | Model | Validation Metric |

|---|---|---|

| Single-variable | Hill equation | R² > 0.95 |

| Multi-variable | Random forest | AUC-ROC > 0.85 |

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity while minimizing ethical risks?

Methodological Answer: Longitudinal toxicity studies require:

- Preclinical stratification: Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize high-risk parameters .

- Adaptive dosing: Adjust doses based on interim biomarker analyses (e.g., liver enzyme levels) .

- Ethical oversight: Follow institutional guidelines for humane endpoints and sample size minimization .

Methodological Frameworks

Q. What strategies ensure rigor when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer: SAR rigor demands:

Q. How can multi-disciplinary teams harmonize conflicting data from computational and empirical studies of this compound?

Methodological Answer: Reconciliation strategies include:

- Consensus workshops : Facilitate cross-disciplinary dialogue to align terminology (e.g., "binding affinity" vs. "docking score") .

- Hybrid validation : Use molecular dynamics simulations to refine in vitro findings .

- Unified reporting standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.